molecular formula C7H5N5S2 B1678029 3,5-ジチオシアナトピリジン-2,6-ジアミン CAS No. 2645-32-1

3,5-ジチオシアナトピリジン-2,6-ジアミン

カタログ番号: B1678029
CAS番号: 2645-32-1
分子量: 223.3 g/mol
InChIキー: ZXOBLNBVNROVLC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PR-619は、脱ユビキチン化酵素に対する幅広い活性を示す低分子阻害剤として知られています。これらの酵素は、ユビキチン(小さな調節タンパク質)の付加と除去によるタンパク質の翻訳後修飾において重要な役割を果たします。 PR-619は、タンパク質分解、シグナル伝達、免疫応答に不可欠なユビキチンおよびユビキチン様タンパク質を含む細胞プロセスに関する研究において特に重要です .

科学的研究の応用

Applications in Cancer Research

2.1 Induction of Ferroptosis in Colon Cancer

Recent studies have demonstrated that PR-619 can effectively induce ferroptosis in colon cancer cells. This process is characterized by the accumulation of lipid peroxides to lethal levels, leading to cell death. The study found that PR-619 treatment resulted in:

  • Increased infiltration of CD8^+ T cells .
  • Enhanced release of anti-tumor cytokines .
  • Degradation of GPX4 , a protein associated with poor prognosis in colon cancer .

Table 1: Effects of PR-619 on Colon Cancer Cells

ParameterControl GroupPR-619 Treatment
CD8^+ T cell infiltrationLowHigh
Anti-tumor cytokine releaseBaselineIncreased
GPX4 protein levelsHighReduced

2.2 Anti-Tumor Effects in Urothelial Carcinoma

In another study focusing on urothelial carcinoma (UC), PR-619 was shown to induce cytotoxicity and apoptosis in UC cells through:

  • Dose-dependent effects on cell viability.
  • Cell cycle arrest at the G0/G1 phase .
  • Activation of endoplasmic reticulum (ER) stress pathways leading to apoptosis .

Table 2: PR-619 Effects on Urothelial Carcinoma Cells

Treatment Concentration (μM)Cell Viability (%)Apoptosis Rate (%)
01005
7.56030
153070

Neuroprotective Applications

PR-619 has also been investigated for its neuroprotective properties, particularly in models of glaucoma. The compound has shown promise in enhancing the survival of retinal ganglion cells (RGCs) through:

  • Modulation of parkin-mediated mitophagy , which is crucial for mitochondrial health.
  • Reduction of excitotoxicity-induced damage to RGCs .

Table 3: Neuroprotective Effects of PR-619 on Retinal Ganglion Cells

Treatment ConditionRGC Survival Rate (%)LC3-II/LC3-I Ratio
Control400.5
Glutamate Excitotoxicity200.3
PR-619 Treatment701.5

Case Studies

4.1 Chondrosarcoma Treatment

A study on chondrosarcoma revealed that PR-619 effectively reduced cell viability and induced apoptosis in human chondrosarcoma cell lines. The compound's mechanism involved:

  • Increased accumulation of polyubiquitinated proteins .
  • Activation of ER stress-related pathways .

4.2 Bladder Cancer Synergy with Cisplatin

Another investigation highlighted the synergistic effects of PR-619 when combined with cisplatin in treating bladder cancer. The combination therapy showed enhanced cytotoxicity compared to either agent alone, indicating a potential strategy for improving treatment outcomes .

作用機序

PR-619は、標的タンパク質からユビキチンを除去する役割を果たす脱ユビキチン化酵素を阻害することによって効果を発揮します。この阻害は、ポリユビキチン化タンパク質の蓄積につながり、さまざまな細胞プロセスに影響を与えます。PR-619は、ユビキチン特異的プロテアーゼとユビキチンC末端ヒドロラーゼのサブファミリーのメンバーを含む複数の脱ユビキチン化酵素を標的としています。 この化合物の幅広い特異性と可逆的阻害は、ユビキチン-プロテアソーム系を研究するための貴重なツールとなっています .

生化学分析

Biochemical Properties

3,5-Dithiocyanatopyridine-2,6-diamine plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly deubiquitinating enzymes (DUBs). It acts as a DUB inhibitor with IC50 values ranging from 5 to 20 μM . The compound induces the accumulation of polyubiquitinated proteins in cells without directly affecting proteasome activity .

Cellular Effects

The effects of 3,5-Dithiocyanatopyridine-2,6-diamine on cells are profound. It influences cell function by inducing the accumulation of polyubiquitinated proteins . This accumulation does not directly affect proteasome activity but activates autophagy .

Molecular Mechanism

The molecular mechanism of action of 3,5-Dithiocyanatopyridine-2,6-diamine involves its binding interactions with biomolecules. As a DUB inhibitor, it prevents the action of deubiquitinating enzymes, leading to an increase in polyubiquitinated proteins . This process does not directly affect proteasome activity but activates autophagy .

準備方法

PR-619は、化学的には2,6-ジアミノ-3,5-ジチオシアノピリジンとして知られており、ピリジン環へのチオシアネート基の導入を含む一連の化学反応によって合成できます。合成経路は通常、制御された条件下での2,6-ジアミノピリジンとチオシアンの反応を含みます。 工業生産方法は、温度、溶媒、反応時間などの調整など、反応条件を最適化して高収率と高純度を実現することがあります .

化学反応の分析

PR-619は、次のものを含むさまざまな化学反応を起こします。

    酸化: PR-619は特定の条件下で酸化され、酸化誘導体の形成につながる可能性があります。

    還元: この化合物は、還元誘導体を形成するために還元することができます。

    置換: PR-619は、チオシアネート基が他の官能基に置換される置換反応を起こす可能性があります。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための求核剤が含まれます。 .

科学研究への応用

PR-619は、幅広い科学研究への応用を持っています。

    化学: ユビキチン-プロテアソーム系とタンパク質調節における脱ユビキチン化酵素の役割を研究するためのツール化合物として使用されます。

    生物学: PR-619は、タンパク質分解、シグナル伝達、免疫応答などの細胞プロセスに対するユビキチンおよびユビキチン様タンパク質の影響を調査するための細胞研究で使用されます。

    医学: この化合物は、癌や神経変性疾患など、ユビキチン経路の調節異常と関連する疾患の治療における潜在的な治療応用について検討されています。

    産業: PR-619は、脱ユビキチン化酵素を標的とする新しい医薬品や治療剤の開発に使用されています .

類似化合物との比較

PR-619は、脱ユビキチン化酵素に対する幅広い活性と可逆的な阻害によってユニークです。類似の化合物には、次のものがあります。

PR-619の幅広い特異性と可逆的阻害により、研究および潜在的な治療的応用のための汎用性の高いツールとなっています。

生物活性

PR-619 is a potent inhibitor of deubiquitinating enzymes (DUBs) that has garnered attention for its potential anti-tumor effects across various cancer types. This article explores the biological activity of PR-619, focusing on its mechanisms of action, effects on cell viability, apoptosis induction, and its role in enhancing the efficacy of other therapeutic agents.

PR-619 exerts its biological activity primarily through the inhibition of DUBs, leading to the accumulation of polyubiquitinated proteins. This accumulation triggers endoplasmic reticulum (ER) stress and activates various cellular stress responses, which are critical in mediating its anti-cancer effects.

Key Mechanisms:

  • Induction of Apoptosis : PR-619 activates apoptotic pathways by promoting caspase activation and PARP cleavage, which are essential for programmed cell death.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
  • ER Stress Response : The compound activates stress-related proteins such as IRE1, GRP78, and CHOP, which are involved in the ER stress response and apoptosis.

Effects on Cancer Cell Lines

Numerous studies have investigated the impact of PR-619 on various cancer cell lines. Below is a summary of findings from notable studies:

Table 1: Effects of PR-619 on Different Cancer Cell Lines

Cancer Type Cell Line Concentration (μM) Effect Reference
ChondrosarcomaJJ012, SW13532.5 - 17.5Induced cytotoxicity and apoptosis
Urothelial CarcinomaT24, BFTC-9053 - 15Enhanced cytotoxicity and apoptosis
Esophageal Squamous Cell CarcinomaESCC5 - 10Induced G2/M arrest and apoptosis

Case Studies

  • Chondrosarcoma Study :
    • In vitro studies using human chondrosarcoma cell lines (JJ012 and SW1353) showed that treatment with PR-619 significantly reduced cell viability in a dose-dependent manner. Flow cytometry indicated increased apoptosis rates after 48 hours of treatment, correlating with elevated levels of cleaved caspase-3 and PARP .
  • Urothelial Carcinoma Study :
    • A study on human urothelial carcinoma cells demonstrated that PR-619 induced apoptosis through ER stress pathways. The compound was shown to increase levels of GRP78 and CHOP, indicating a strong ER stress response that contributed to cell death .
  • Combination Therapy with Cisplatin :
    • Research highlighted the synergistic effects of PR-619 when combined with cisplatin in bladder cancer models. The combination enhanced cytotoxicity by downregulating anti-apoptotic proteins like Bcl-2, making cancer cells more susceptible to chemotherapy .

Research Findings

Recent investigations have provided insights into the broader implications of PR-619's biological activity:

  • Cytotoxicity and Apoptosis : Studies consistently show that PR-619 induces significant cytotoxic effects across various cancer types, primarily through apoptosis mediated by ER stress pathways .
  • Cell Cycle Dynamics : The compound effectively halts cell cycle progression at critical checkpoints (G0/G1 phase), which is crucial for preventing tumor growth .

特性

IUPAC Name

(2,6-diamino-5-thiocyanatopyridin-3-yl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5S2/c8-2-13-4-1-5(14-3-9)7(11)12-6(4)10/h1H,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOBLNBVNROVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1SC#N)N)N)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384716
Record name 2,6-Diaminopyridine-3,5-diyl bis(thiocyanate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2645-32-1
Record name 2,6-Diaminopyridine-3,5-diyl bis(thiocyanate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {[2,6-diamino-5-(cyanosulfanyl)pyridin-3-yl]sulfanyl}formonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PR-619
Reactant of Route 2
Reactant of Route 2
PR-619
Reactant of Route 3
Reactant of Route 3
PR-619
Reactant of Route 4
Reactant of Route 4
PR-619
Reactant of Route 5
Reactant of Route 5
PR-619
Reactant of Route 6
Reactant of Route 6
PR-619

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。